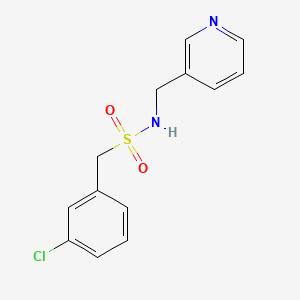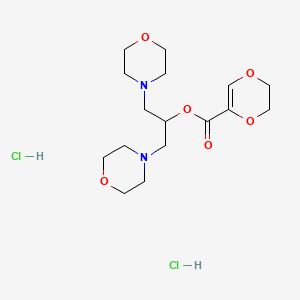![molecular formula C14H15F3N2O2 B4648606 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4648606.png)
1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide, commonly known as TFB-TBOA, is a compound that has been extensively studied for its potential use in the field of neuroscience. It is a selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and stroke. TFB-TBOA has shown promise as a tool for studying the role of EAAT2 in these conditions and has potential therapeutic applications.
Mecanismo De Acción
TFB-TBOA works by inhibiting the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate can have both beneficial and detrimental effects, depending on the context. In conditions such as epilepsy, where there is excessive glutamate release, TFB-TBOA can reduce seizure activity by reducing the amount of glutamate available to excite neurons. In conditions such as stroke, where there is a decrease in glutamate release, TFB-TBOA can increase the amount of glutamate available to excite neurons, potentially leading to neuroprotection.
Biochemical and physiological effects:
TFB-TBOA has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide, it has also been shown to inhibit other glutamate transporters, such as EAAT1 and EAAT3, albeit to a lesser extent. TFB-TBOA has also been shown to increase the release of other neurotransmitters, such as dopamine and acetylcholine, in certain brain regions. Physiologically, TFB-TBOA has been shown to reduce seizure activity, improve cognitive function, and reduce brain damage in animal models of various neurological conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB-TBOA has several advantages as a tool for studying the role of glutamate in neurological conditions. Its selectivity for 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide makes it a valuable tool for investigating the specific role of this transporter in various conditions. TFB-TBOA is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, there are also limitations to the use of TFB-TBOA. Its ability to inhibit other glutamate transporters, albeit to a lesser extent, can complicate the interpretation of results. Additionally, TFB-TBOA has been shown to have off-target effects on other proteins, such as GABA transporters, which can further complicate its use.
Direcciones Futuras
There are several future directions for the study of TFB-TBOA. One area of interest is the development of more selective inhibitors of 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide, which can help to further clarify the specific role of this transporter in various neurological conditions. Another area of interest is the use of TFB-TBOA in combination with other drugs, such as antiepileptic drugs or neuroprotective agents, to enhance their efficacy. Additionally, the use of TFB-TBOA in human studies is an area of active research, as it has the potential to provide valuable insights into the role of glutamate in various neurological conditions.
Aplicaciones Científicas De Investigación
TFB-TBOA has been extensively studied for its potential use in the field of neuroscience. Its ability to selectively inhibit 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide has made it a valuable tool for studying the role of glutamate in various neurological conditions. For example, TFB-TBOA has been used to investigate the role of 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide in epilepsy, where it has been shown to reduce seizure activity in animal models. It has also been studied in the context of Alzheimer's disease, where it has been shown to improve cognitive function in animal models. TFB-TBOA has also been used to study the role of 1-[2-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide in stroke, where it has been shown to reduce the extent of brain damage.
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O2/c15-14(16,17)11-4-2-1-3-10(11)13(21)19-7-5-9(6-8-19)12(18)20/h1-4,9H,5-8H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUJZOCPFYMIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-biphenylyl)-2-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4648540.png)
![4-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one](/img/structure/B4648544.png)
![2-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4648547.png)
![1-(4-{4-[(4-propylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4648554.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4648561.png)
![3-chloro-4-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4648576.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoacrylamide](/img/structure/B4648587.png)
![N,N'-1,2-phenylenebis{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B4648594.png)
![3-ethyl-2-[(4-methoxy-3-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4648612.png)
![3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4648619.png)
![methyl 4-{5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4648626.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4648642.png)